1-BENZOYL-3-(2-METHOXYETHYL)THIOUREA
Overview
Description
Preparation Methods
The synthesis of 1-BENZOYL-3-(2-METHOXYETHYL)THIOUREA typically involves the reaction of benzoyl isothiocyanate with 2-methoxyethylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as chloroform or methanol . The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound .
Chemical Reactions Analysis
1-BENZOYL-3-(2-METHOXYETHYL)THIOUREA undergoes various chemical reactions, including:
Scientific Research Applications
1-BENZOYL-3-(2-METHOXYETHYL)THIOUREA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-BENZOYL-3-(2-METHOXYETHYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenases (COX-1 and COX-2), which play a role in inflammation . By inhibiting these enzymes, the compound can reduce inflammation and provide therapeutic benefits .
Comparison with Similar Compounds
1-BENZOYL-3-(2-METHOXYETHYL)THIOUREA can be compared with other benzamide derivatives, such as:
N-(2-aminoethyl)benzamide: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides: These compounds have been studied for their antibacterial activity and show promising results compared to this compound.
Properties
IUPAC Name |
N-(2-methoxyethylcarbamothioyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-15-8-7-12-11(16)13-10(14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,12,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYRGHUDDDZGLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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